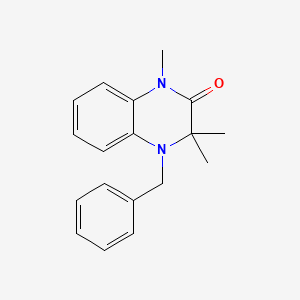
4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including structures similar to 4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone, often involves the introduction of specific structural elements to influence their chemical behavior. For instance, phenacyl derivatives of 2(1H)-quinoxalinone have been synthesized to introduce a common structural element, –CH2–CO–, into their positions. This structural modification facilitates the existence of these compounds in the enamine form, evidenced by IR and NMR spectral data (Iwanami, Seki, & Inagaki, 1971). Additionally, innovative, clean, and environmentally friendly synthesis methods using lemon juice as a solvent and catalyst have been developed, offering efficient one-pot biocatalytic synthesis of quinoxalinone derivatives (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the presence of nitrogen atoms within the heterocyclic quinoxaline ring, which significantly influences their chemical and physical properties. The introduction of various substituents, such as benzyl and methyl groups, plays a crucial role in stabilizing the molecular structure and affecting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Quinoxalinone derivatives participate in a variety of chemical reactions, showcasing their versatility. For example, they can undergo hydrolysis, cyclization, and oxidation reactions, depending on the substituents and reaction conditions. These reactions are crucial for further functionalizing the quinoxalinone core and developing compounds with desired properties for specific applications.
Physical Properties Analysis
The physical properties of 4-benzyl-1,3,3-trimethyl-3,4-dihydro-2(1H)-quinoxalinone and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Substituents on the quinoxaline ring can affect the compound's polarity, crystallinity, and thermal stability, which are essential factors for their application in various scientific domains.
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, including reactivity, stability, and interaction with other chemical entities, are determined by their unique molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly influence their chemical behavior, making them suitable for a wide range of chemical transformations and applications in synthesis and material science.
For more in-depth information on the synthesis, molecular structure analysis, chemical reactions, physical properties, and chemical properties of quinoxalinone derivatives, the following references provide comprehensive insights: (Iwanami, Seki, & Inagaki, 1971), (Petronijevic et al., 2017).
特性
IUPAC Name |
4-benzyl-1,3,3-trimethylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2)17(21)19(3)15-11-7-8-12-16(15)20(18)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYWSCQYYHPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1CC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1,3,3-trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

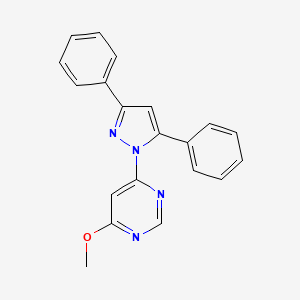
![N-1,3-benzothiazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617605.png)
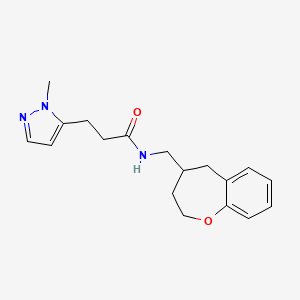
![1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617633.png)
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5617659.png)
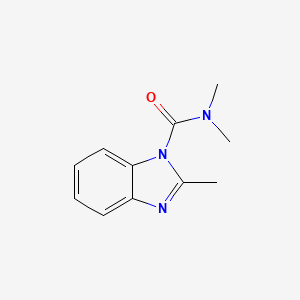
![rel-(1S,5S)-3-(4-methoxy-2,3-dimethylbenzyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5617669.png)
![5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5617678.png)
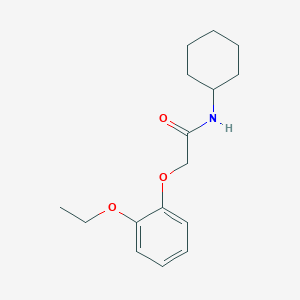
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5617693.png)